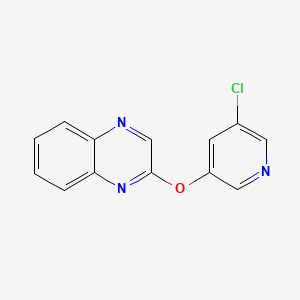
2-(5-Chloropyridin-3-yl)oxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-3-yl)oxyquinoxaline, also known as CPQ or CPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. CPQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be used to block the activity of NMDA receptors in in vitro and in vivo experiments, allowing researchers to study the effects of NMDA receptor blockade on synaptic plasticity, learning, memory, and other functions. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has also been used to study the role of NMDA receptors in the pathogenesis of neurological disorders such as epilepsy, Alzheimer's disease, and stroke.
Mécanisme D'action
2-(5-Chloropyridin-3-yl)oxyquinoxalineX acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of endogenous glycine and reduces the activity of the receptor. NMDA receptors are important for the induction of long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptor activity, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can impair LTP and disrupt learning and memory processes.
Biochemical and Physiological Effects:
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been shown to have a number of biochemical and physiological effects. For example, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can induce a rapid and reversible blockade of NMDA receptor activity, which can lead to a reduction in synaptic transmission and the inhibition of LTP. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can also reduce the release of glutamate, an excitatory neurotransmitter that is involved in the pathogenesis of various neurological disorders. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can reduce the excitotoxicity and oxidative stress that are associated with neurological disorders such as stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which means that it can be used to study the specific role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is also relatively stable and can be easily synthesized in large quantities. However, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has some limitations as a research tool. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is not selective for specific subtypes of NMDA receptors, which can make it difficult to study the role of specific receptor subtypes.
Orientations Futures
There are several future directions for research on 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. One area of research is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of specific receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists in neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Finally, research on the mechanisms of action of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists can provide insights into the regulation of synaptic plasticity, learning, and memory, which can have implications for the development of novel treatments for neurological disorders.
Méthodes De Synthèse
2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be synthesized using a multi-step process that involves the reaction of 5-chloropyridine-3-carboxylic acid with 2-hydroxyquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with a base such as sodium hydride to produce 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. The purity and yield of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be improved by recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
2-(5-chloropyridin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-9-5-10(7-15-6-9)18-13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJOVFATODTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
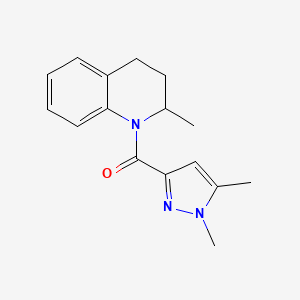
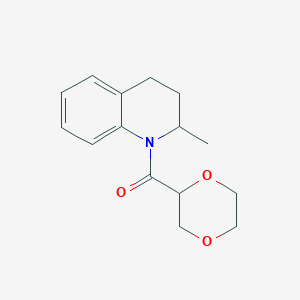
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)

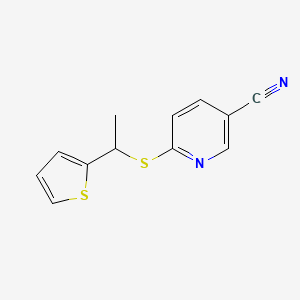
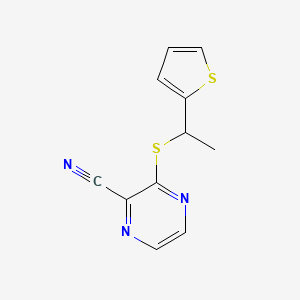
![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)